(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride
CAS No.: 332061-88-8
Cat. No.: VC8465933
Molecular Formula: C11H13ClN2O2
Molecular Weight: 240.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 332061-88-8 |
|---|---|
| Molecular Formula | C11H13ClN2O2 |
| Molecular Weight | 240.68 g/mol |
| IUPAC Name | (3S)-3-amino-4-(4-cyanophenyl)butanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C11H12N2O2.ClH/c12-7-9-3-1-8(2-4-9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H/t10-;/m0./s1 |
| Standard InChI Key | XQQBWUZSLDACSS-PPHPATTJSA-N |
| Isomeric SMILES | C1=CC(=CC=C1C[C@@H](CC(=O)O)N)C#N.Cl |
| SMILES | C1=CC(=CC=C1CC(CC(=O)O)N)C#N.Cl |
| Canonical SMILES | C1=CC(=CC=C1CC(CC(=O)O)N)C#N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound has the molecular formula C₁₁H₁₃ClN₂O₂ and a molecular weight of 240.68 g/mol . Its IUPAC name is (3S)-3-amino-4-(4-cyanophenyl)butanoic acid hydrochloride, reflecting the (S)-configuration at the third carbon and the presence of a 4-cyanophenyl substituent. The hydrochloride salt enhances stability and solubility in polar solvents.
The structural backbone consists of a butanoic acid chain with an amino group at the β-position and a 4-cyanophenyl group at the γ-position. The cyanophenyl moiety contributes to π-π stacking interactions, while the carboxylic acid and amino groups enable hydrogen bonding .
Spectroscopic and Chromatographic Data
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CAS Numbers: Conflicting CAS numbers are reported (270065-88-8 and 332061-88-8), likely due to registry variations for salts or stereoisomers.
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InChI Key: XQQBWUZSLDACSS-PPHPATTJSA-N, confirming stereochemical uniqueness.
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SMILES:
C1=CC(=CC=C1C[C@@H](CC(=O)O)N)C#N.Cl, illustrating the spatial arrangement.
Physicochemical Properties
Thermodynamic and Kinetic Parameters
| Property | Value | Source |
|---|---|---|
| Density | 1.24 g/cm³ | |
| Boiling Point | 411.4°C at 760 mmHg | |
| Flash Point | 202.6°C | |
| Vapor Pressure | 1.65 × 10⁻⁷ mmHg at 25°C | |
| LogP (Partition Coefficient) | 2.405 | |
| Exact Mass | 240.066559 Da |
The compound’s moderate lipophilicity (LogP = 2.405) suggests balanced solubility in both aqueous and organic media, making it suitable for diverse reaction conditions .
Spectroscopic Characterization
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PSA (Polar Surface Area): 87.11 Ų , indicative of high polarity due to amine and carboxylic acid groups.
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¹H/¹³C NMR: Predicted shifts include δ 7.6–7.8 ppm (aromatic protons), δ 3.2–3.5 ppm (methine proton adjacent to the amino group), and δ 2.4–2.7 ppm (methylene groups).
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via asymmetric catalysis to enforce the (S)-configuration. A common pathway involves:
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Friedel-Crafts Acylation: Introduction of the 4-cyanophenyl group to a butenoic acid derivative.
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Chiral Resolution: Use of chiral auxiliaries or enzymes to isolate the (S)-enantiomer.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Industrial Production
Industrial-scale synthesis prioritizes atom economy and enantiomeric excess (>99%). Regulatory compliance under HS Code 2926909090 mandates adherence to safety and environmental standards .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s amino and carboxylic acid functionalities make it a precursor for peptidomimetics and kinase inhibitors. For example, it is used in the synthesis of anticonvulsants and neurodegenerative disease therapeutics.
Material Science
Its cyanophenyl group enables incorporation into liquid crystals and coordination polymers, leveraging its rigid aromatic core for structural stability .
Comparative Analysis with Isomers
| Isomer | CAS Number | Melting Point | LogP |
|---|---|---|---|
| 2-Cyanophenyl derivative | 270065-82-2 | N/A | 2.10 |
| 3-Cyanophenyl derivative | 269726-82-1 | N/A | 2.30 |
| 4-Cyanophenyl derivative | 270065-88-8 | N/A | 2.405 |
The 4-cyanophenyl isomer exhibits higher LogP due to reduced steric hindrance, enhancing membrane permeability in drug candidates .
Future Directions
Ongoing research explores its utility in targeted drug delivery and bioorthogonal chemistry. Advances in enzymatic resolution could reduce production costs, while structural derivatives may yield novel antimicrobial agents.
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